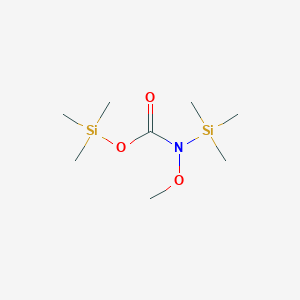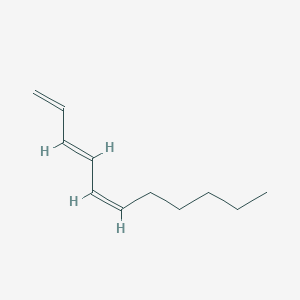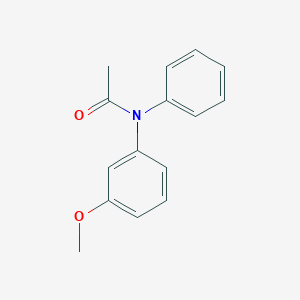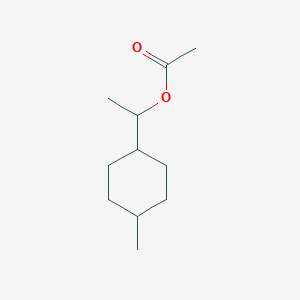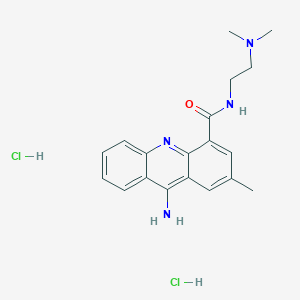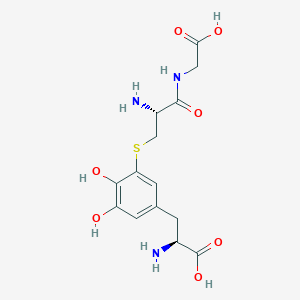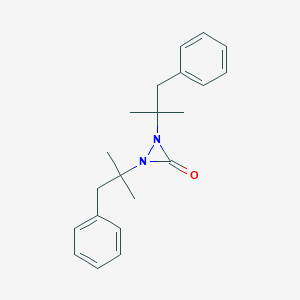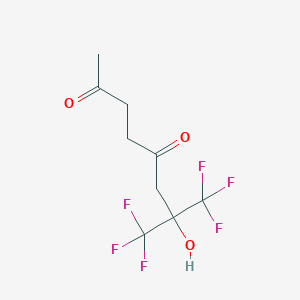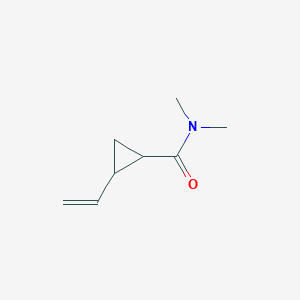
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide, also known as VDC, is a cyclic amide with a vinyl group attached to the cyclopropane ring. It has been synthesized and studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Biochemische Und Physiologische Effekte
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide in lab experiments is its ease of synthesis. However, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is relatively unstable and can decompose over time, limiting its shelf life.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide. One direction is the synthesis of new derivatives of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide with improved stability and activity. Another direction is the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a potential treatment for bacterial and fungal infections. Additionally, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide could be studied as a potential anticancer agent.
Synthesemethoden
The synthesis of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide involves the reaction of N,N-dimethylcyclopropanecarboxamide with vinyl magnesium bromide. The reaction yields 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a colorless liquid with a boiling point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of new drugs, as a precursor for the synthesis of new materials, and as a ligand for metal catalysts.
Eigenschaften
CAS-Nummer |
111002-02-9 |
|---|---|
Produktname |
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-5-7(6)8(10)9(2)3/h4,6-7H,1,5H2,2-3H3 |
InChI-Schlüssel |
RTPFVWHRWXHOIA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC1C=C |
Kanonische SMILES |
CN(C)C(=O)C1CC1C=C |
Synonyme |
Cyclopropanecarboxamide, 2-ethenyl-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
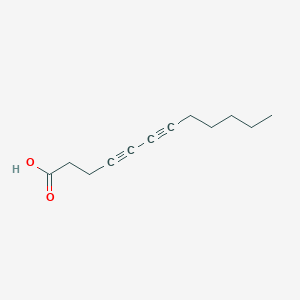
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

